molecular formula C22H15ClN2O3 B14984548 N-(3-chlorobenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

N-(3-chlorobenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B14984548
M. Wt: 390.8 g/mol
InChI Key: CVEQWLGPNSWPIH-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a pyridine ring, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 4-hydroxycoumarin under acidic conditions to yield the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C22H15ClN2O3/c23-17-8-5-6-15(12-17)14-25(20-10-3-4-11-24-20)21(26)18-13-16-7-1-2-9-19(16)28-22(18)27/h1-13H,14H2

InChI Key

CVEQWLGPNSWPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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